3-(4-fluorophenyl)-1H-pyrazol-5-amine

p38α MAPK inhibition Regioisomerism Kinase selectivity

This fluorinated pyrazole derivative is a critical building block for developing p38α MAPK inhibitors, androgen receptor antagonists, and MAO inhibitors. Its LogP of 2.38 offers a favorable lipophilicity profile compared to chloro analogs. Crucially, only the 3-(4-fluorophenyl) isomer provides target activity; the 4-regioisomer is inactive. Procure high-purity (≥97%) material to ensure reliable SAR and avoid confounding results.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 72411-52-0
Cat. No. B1363600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-1H-pyrazol-5-amine
CAS72411-52-0
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)N)F
InChIInChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
InChIKeyQYEHDCXFXONDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0): A Versatile Fluorinated Pyrazole Scaffold for Kinase Inhibitor and Anticancer Drug Discovery Procurement


3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0) is a fluorinated pyrazole derivative featuring a 5-amino-1H-pyrazole core substituted with a 4-fluorophenyl group at the 3-position. With a molecular weight of 177.18 g/mol, a LogP of 2.38, and a polar surface area (PSA) of 54.7 Ų , this compound serves as a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, androgen receptor antagonists, and monoamine oxidase (MAO) inhibitors [1][2][3]. The presence of the fluorine atom imparts distinct electronic and steric properties that are known to modulate binding affinity and metabolic stability compared to non-fluorinated analogs.

Why Simple In-Class Substitution of 3-(4-fluorophenyl)-1H-pyrazol-5-amine (72411-52-0) with Unvalidated Analogs Risks Experimental Failure and Misleading SAR


The 5-amino-1H-pyrazole scaffold is widely exploited in medicinal chemistry, yet subtle structural modifications, such as regioisomerism, halogen substitution, or N-methylation, profoundly alter biological target engagement and selectivity profiles. For instance, a regioisomeric switch from the 3-(4-fluorophenyl) to the 4-(4-fluorophenyl) orientation can completely abolish p38α MAP kinase inhibition while conferring nanomolar activity against cancer kinases [1]. Similarly, replacing the 4-fluorophenyl group with a 4-chlorophenyl group shifts lipophilicity (ΔLogP ≈ +0.5) and can dramatically alter membrane permeability, off-target binding, and in vivo pharmacokinetics [2]. These data underscore that generic substitution without quantitative evidence of functional equivalence can derail structure-activity relationship (SAR) studies and compromise the reproducibility of downstream assays. The following evidence guide provides the quantitative benchmarks necessary for informed procurement and experimental design.

3-(4-fluorophenyl)-1H-pyrazol-5-amine (72411-52-0): Quantitative Differentiation Against Key Analogs in p38 MAPK, Androgen Receptor, MAO, and Physicochemical Space


Regioisomeric Switch from 3-(4-fluorophenyl) to 4-(4-fluorophenyl) Ablates p38α MAPK Inhibition and Redirects Activity to Cancer Kinases

In a direct head-to-head comparison, the regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (the scaffold containing the 3-(4-fluorophenyl)-1H-pyrazol-5-amine core) to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in an almost complete loss of p38α MAP kinase inhibitory activity [1]. Instead, the 4-(4-fluorophenyl) regioisomer gained potent activity against a panel of cancer kinases, with the best derivative (6a) exhibiting IC50 values in the nanomolar range against Src, wild-type B-Raf, B-Raf V600E mutant, EGFRs, and VEGFR-2 [1].

p38α MAPK inhibition Regioisomerism Kinase selectivity Cancer kinase inhibitors

3-(4-fluorophenyl)-1H-pyrazole Derivatives Exhibit Sub-Micromolar Antiproliferative Activity in Prostate Cancer Cells and Androgen Receptor Target Gene Downregulation

A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated for antiproliferative activity against androgen-dependent LNCaP and androgen-independent PC-3 prostate cancer cell lines, as well as for their ability to downregulate the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells [1]. Among the synthesized compounds, derivative 10e demonstrated selective inhibition of LNCaP cell growth with an IC50 of 18 µmol/L and achieved a 46% PSA downregulation rate [1]. This performance surpassed that of the lead compound T3, highlighting the value of the 3-(4-fluorophenyl)-1H-pyrazole core as a privileged scaffold for developing selective androgen receptor antagonists.

Androgen receptor antagonism Prostate cancer LNCaP cells PSA downregulation

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl Containing Derivatives Demonstrate Low Micromolar p38α MAP Kinase Inhibition (IC50 = 700 nM)

BindingDB affinity data (Entry ID 1977) for the ligand BDBM15754, which incorporates the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold, reports an IC50 of 700 nM for inhibition of human recombinant active p38α MAP kinase [1]. This assay measured the incorporation of 33P from gamma-[33P] ATP into myelin basic protein. While the exact IC50 of the unsubstituted 3-(4-fluorophenyl)-1H-pyrazol-5-amine is not reported in this dataset, the sub-micromolar activity of a closely related derivative establishes the 4-fluorophenyl-pyrazole amine core as a viable p38α MAPK pharmacophore.

p38α MAP kinase Kinase inhibition Inflammatory disease IC50

Halogenated 3-(4-fluorophenyl)-5-aryl-pyrazole-1-carbothioamides Exhibit High Selectivity for MAO-A over MAO-B

A series of 28 novel 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their in vitro MAO-A and MAO-B inhibitory activity and selectivity [1]. The study found that derivatives substituted by halogen on the fifth position of the pyrazole ring inhibited the MAO-A enzyme with a high selectivity index. Conversely, compounds substituted with a 2-naphthyl group preferentially inhibited MAO-B with a moderate selectivity index [1]. Docking studies provided a structural rationale for the observed selectivity, and in vivo tests confirmed antidepressant and anxiolytic activities for the selective MAO-A inhibitors [1].

Monoamine oxidase A (MAO-A) Monoamine oxidase B (MAO-B) Selectivity index Antidepressant

Fluorine Substitution Reduces Lipophilicity (LogP = 2.38) and Modulates Physicochemical Properties Compared to the 4-Chlorophenyl Analog (LogP = 2.89)

The calculated LogP of 3-(4-fluorophenyl)-1H-pyrazol-5-amine is 2.38, with a polar surface area (PSA) of 54.7 Ų . In contrast, the closely related 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0) has a LogP of 2.89 and an identical PSA of 54.7 Ų [1]. The ΔLogP of 0.51 represents a measurable decrease in lipophilicity attributable to fluorine substitution, which may influence membrane permeability, aqueous solubility, and non-specific protein binding. This difference can have significant implications for in vitro assay performance (e.g., reduced compound aggregation) and in vivo pharmacokinetic properties (e.g., volume of distribution, clearance).

Lipophilicity LogP Polar surface area Physicochemical properties

Prioritized Research and Industrial Application Scenarios for 3-(4-fluorophenyl)-1H-pyrazol-5-amine (72411-52-0) Based on Quantitative Differentiation


Development of Isoform-Selective p38α MAP Kinase Inhibitors for Inflammatory Disease

Researchers aiming to discover novel p38α MAPK inhibitors should utilize 3-(4-fluorophenyl)-1H-pyrazol-5-amine as a starting scaffold, as demonstrated by the sub-micromolar IC50 (700 nM) of a closely related derivative [1]. Crucially, the regioisomeric sensitivity described in Section 3 mandates the use of the 3-(4-fluorophenyl) isomer; substitution with the 4-(4-fluorophenyl) regioisomer would abolish p38α activity [2]. Procure high-purity material (≥97%) to ensure reliable SAR and avoid confounding effects from regioisomeric impurities.

Synthesis of Androgen Receptor Antagonists for Prostate Cancer Research

The 3-(4-fluorophenyl)-1H-pyrazole core has been validated as a privileged scaffold for androgen receptor antagonism, with derivatives exhibiting antiproliferative IC50 values of 18 µM against LNCaP cells and 46% PSA downregulation [3]. This scaffold is suitable for further medicinal chemistry optimization aimed at improving potency and selectivity over other nuclear hormone receptors. Researchers should benchmark new analogs against the 18 µM IC50 and 46% PSA downregulation values reported for compound 10e.

Design of Selective MAO-A Inhibitors for CNS Disorders

The 3-(4-fluorophenyl)-1H-pyrazol-5-amine core can be functionalized to generate highly selective MAO-A inhibitors, as evidenced by the high selectivity index observed for halogen-substituted derivatives [4]. This selectivity is critical for avoiding the cardiovascular liabilities associated with non-selective MAO inhibition. The scaffold is a valuable starting point for developing next-generation antidepressants and anxiolytics.

Physicochemical Optimization in Lead Generation Campaigns

When optimizing lead compounds for favorable drug-like properties, the measured LogP of 2.38 for 3-(4-fluorophenyl)-1H-pyrazol-5-amine provides a valuable benchmark [1]. Compared to the 4-chlorophenyl analog (LogP = 2.89), the fluoro derivative offers reduced lipophilicity, which may translate to improved aqueous solubility and reduced non-specific binding . This makes it a preferred scaffold in early-stage drug discovery programs where physicochemical liabilities are a concern.

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